Diphenoxyphosphanolate

Polymer Chemistry UV-Curable Coatings Adhesion Science

Diphenoxyphosphanolate (CAS 102-10-3), commonly known as diphenyl phosphite, is a diaryl phosphite ester with the formula (C₆H₅O)₂P(O)H. It is a colorless, viscous liquid that functions primarily as a high-phosphorus secondary antioxidant in polymer stabilization and as a mild coupling reagent in organic synthesis.

Molecular Formula C12H10O3P-
Molecular Weight 233.18 g/mol
CAS No. 102-10-3
Cat. No. B3060894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenoxyphosphanolate
CAS102-10-3
Molecular FormulaC12H10O3P-
Molecular Weight233.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OP([O-])OC2=CC=CC=C2
InChIInChI=1S/C12H10O3P/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H/q-1
InChIKeyKUMNEOGIHFCNQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenoxyphosphanolate (CAS 102-10-3): Baseline Overview for Procurement & Research


Diphenoxyphosphanolate (CAS 102-10-3), commonly known as diphenyl phosphite, is a diaryl phosphite ester with the formula (C₆H₅O)₂P(O)H [1]. It is a colorless, viscous liquid [2] that functions primarily as a high-phosphorus secondary antioxidant in polymer stabilization [3] and as a mild coupling reagent in organic synthesis [4]. This compound is a key intermediate in the production of α-aminophosphonates [5] and serves as a valuable building block for fine chemical synthesis.

Diphenoxyphosphanolate (CAS 102-10-3): Why In-Class Substitution Fails


Substituting diphenyl phosphite with seemingly similar alkyl phosphites (e.g., diethyl, dibutyl, dimethyl) or triphenyl phosphite is not trivial and often leads to divergent outcomes. This is because its diaryl ester structure imparts unique reactivity profiles [1], such as distinct behavior in radical additions [2], polymer network formation [3], and specific flame-retardant performance [4]. The phenyl groups confer steric and electronic properties that differ significantly from alkyl analogs, directly impacting yield, selectivity, and final material properties. The evidence below quantifies these critical performance gaps.

Diphenoxyphosphanolate (CAS 102-10-3): Quantitative Evidence for Scientific Selection


Superior Adhesion in UV-Curable Coatings vs. Alkyl Phosphites

In solvent-free varnish coatings, diphenyl phosphite (DPPh)-based telomers demonstrate the strongest adhesive bond to a glass substrate when compared to telomers derived from dimethyl phosphite (DMPh) and dibutyl phosphite (DBPh) [1]. This is a key performance differentiator for applications requiring robust substrate anchorage.

Polymer Chemistry UV-Curable Coatings Adhesion Science

Inefficacy in Free-Radical Addition to Unsaturated Amides vs. Dibutyl Phosphite

A stark contrast in reactivity is observed in free-radical additions to monounsaturated fatty acid amides. Dibutyl phosphite (DBPh) readily undergoes addition to both terminal and internal double bonds in high yields, whereas attempts to add diphenyl phosphite (DPPh) under identical conditions failed completely, with the starting amides being recovered unchanged [1].

Organic Synthesis Radical Chemistry Oleochemistry

Lower Flame Retardancy in Epoxy Resins vs. DOPO/DPPO Heterocyclic Analogs

In epoxy resin formulations, the non-heterocyclic diphenyl phosphite (and diphenyl phosphate) fail to achieve any UL 94 rating, even with up to 2% phosphorus loading [1]. This performance is significantly inferior to heterocyclic flame retardants like DOPO and DPPO, which enable the polymer to achieve a UL 94 V0 rating under the same conditions.

Polymer Science Flame Retardants Epoxy Resins

Lower Efficiency in Polyamide Polycondensation vs. Triphenyl Phosphite

In the direct polycondensation of dicarboxylic acids and diamines, triphenyl phosphite (TPP) was found to be the most effective promoter for high molecular weight polyamides [1]. Diphenyl phosphite (DPP) was demonstrated to be less effective, and alkyl esters produced no polymer at all under the same conditions.

Polymer Synthesis Polyamides Phosphite Coupling Reagents

First Reported Use in Enantioselective Pudovik Hydrophosphonylation

While dialkyl phosphites have been employed in Pudovik hydrophosphonylation reactions, diphenyl phosphite (DPP) was reported as the first aryl phosphite to be successfully used in a chiral version of this reaction with aldehydes, thus extending the scope of this asymmetric methodology [1].

Organic Synthesis Enantioselective Catalysis Phosphonate Synthesis

Reduced Actinide Extraction Capability vs. Phosphine Oxides

In the extraction of actinides (U(VI), Th(IV), Am(III)), diphenyl phosphite (DPP) exhibits a lower extraction efficiency compared to its structural analog, diphenyl hydrogen phosphine oxide (DPhPO) [1]. The observed trend was DPhPO > dihexyl hydrogen phosphine oxide (DHePO) > DPP.

Separation Science Actinide Chemistry Nuclear Fuel Cycle

Diphenoxyphosphanolate (CAS 102-10-3): Best Application Scenarios Based on Quantitative Evidence


High-Performance Coating Formulations Requiring Superior Adhesion

Diphenoxyphosphanolate (diphenyl phosphite) is the preferred choice when designing UV-curable, solvent-free coatings where maximum adhesion to glass substrates is a critical performance requirement, outperforming alkyl phosphite-based alternatives [1]. This makes it ideal for glass fiber coatings, display technologies, and other applications demanding robust, long-term bonding.

Synthesis of Enantiomerically Enriched α-Hydroxy Phosphonates

For chemists developing new catalytic asymmetric methodologies, diphenyl phosphite is a valuable reagent due to its proven ability to participate in the first reported chiral Pudovik hydrophosphonylation of aldehydes, thereby expanding the substrate scope beyond dialkyl phosphites [2]. This application is directly relevant to the synthesis of bioactive molecules and pharmaceutical intermediates.

Synthesis of Sterically Hindered Peptide Analogs

Diphenyl phosphite is a demonstrated coupling reagent for synthesizing sterically hindered peptide analogs under mild conditions with a straightforward, high-yield procedure [3]. This application is of direct interest to peptide and medicinal chemistry labs focused on synthesizing N-methylated or otherwise conformationally constrained peptides.

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